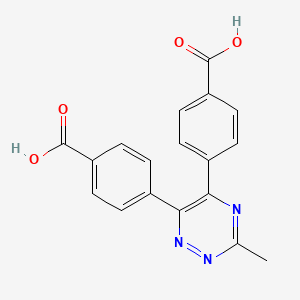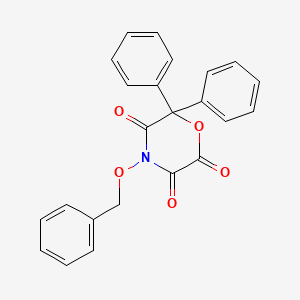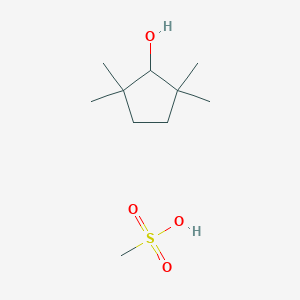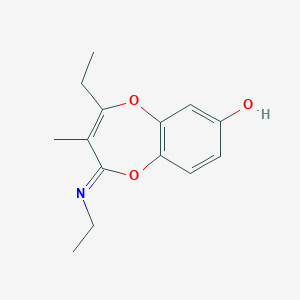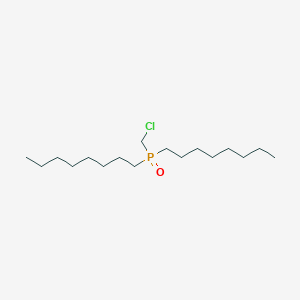
(Chloromethyl)(dioctyl)oxo-lambda~5~-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Chloromethyl)(dioctyl)oxo-lambda~5~-phosphane is a tertiary phosphine compound characterized by the presence of a chloromethyl group, two dioctyl groups, and an oxo-lambda~5~-phosphane core. This compound is part of the broader class of organophosphorus compounds, which are widely studied for their diverse applications in various fields, including catalysis, materials science, and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Chloromethyl)(dioctyl)oxo-lambda~5~-phosphane typically involves the reaction of chlorophosphines with organometallic reagents. One common method is the interaction of Grignard reagents with corresponding chlorophosphines. For example, the reaction of dioctylmagnesium with chloromethylphosphine oxide can yield this compound under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(Chloromethyl)(dioctyl)oxo-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine oxide back to the phosphine.
Substitution: Nucleophilic substitution reactions can occur at the chloromethyl group, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the chloromethyl group under mild conditions.
Major Products
The major products formed from these reactions include various phosphine oxides, substituted phosphines, and other organophosphorus derivatives .
Scientific Research Applications
(Chloromethyl)(dioctyl)oxo-lambda~5~-phosphane has several applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: The compound can be employed in the synthesis of biologically active molecules and as a probe in biochemical studies.
Mechanism of Action
The mechanism of action of (Chloromethyl)(dioctyl)oxo-lambda~5~-phosphane involves its interaction with molecular targets through its phosphorus center. The compound can coordinate with metal ions, forming stable complexes that facilitate catalytic processes. The chloromethyl group can undergo nucleophilic substitution, leading to the formation of new bonds and functional groups .
Comparison with Similar Compounds
Similar Compounds
- Dibenzyl(chloromethyl)oxo-lambda~5~-phosphane
- Tris(dioctyl)phosphine
- Dioctylphosphine oxide
Uniqueness
(Chloromethyl)(dioctyl)oxo-lambda~5~-phosphane is unique due to its specific combination of functional groups, which impart distinct reactivity and coordination properties. The presence of both chloromethyl and dioctyl groups allows for versatile chemical modifications and applications in various fields .
Properties
CAS No. |
111257-07-9 |
|---|---|
Molecular Formula |
C17H36ClOP |
Molecular Weight |
322.9 g/mol |
IUPAC Name |
1-[chloromethyl(octyl)phosphoryl]octane |
InChI |
InChI=1S/C17H36ClOP/c1-3-5-7-9-11-13-15-20(19,17-18)16-14-12-10-8-6-4-2/h3-17H2,1-2H3 |
InChI Key |
ABLORXIOPKITRG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCP(=O)(CCCCCCCC)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


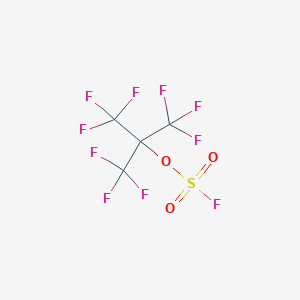
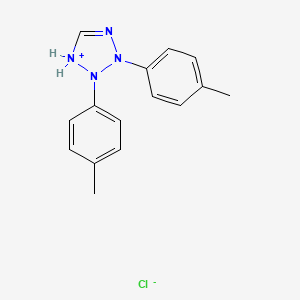
![4-Amino-3-[(prop-2-en-1-yl)sulfanyl]-1,2,4-triazin-5(4H)-one](/img/structure/B14332299.png)
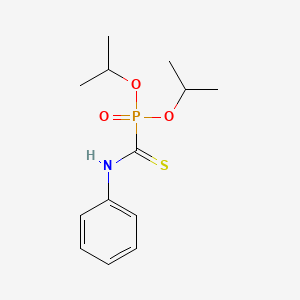
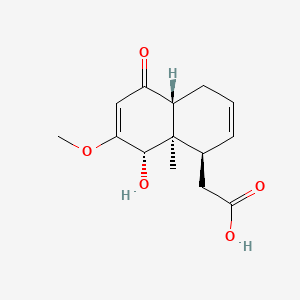

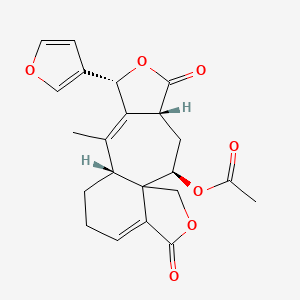
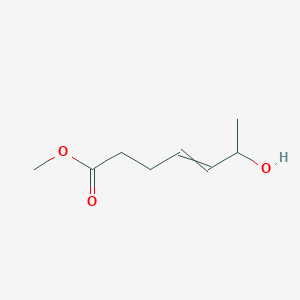
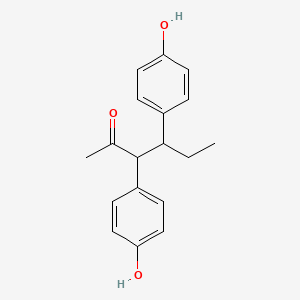
![(1,2-Phenylene)bis[(2-methylphenyl)methanone]](/img/structure/B14332347.png)
